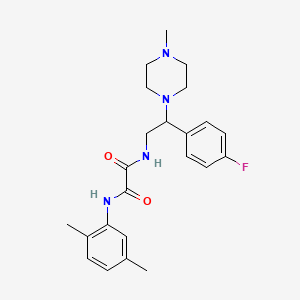

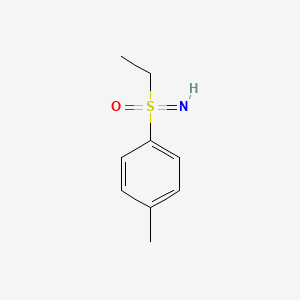

![molecular formula C10H13Cl2N3O2 B2492018 2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride CAS No. 2503203-10-7](/img/structure/B2492018.png)

2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3O2 and its molecular weight is 278.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

Practical Synthesis : A practical synthesis of key pharmaceutical intermediates involving this compound has been developed. This includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination process (Wang et al., 2006).

Novel Synthetic Routes : Novel synthetic routes have been discovered for creating 1H-pyrrolo[2,3-b]pyridines, a class of compounds closely related to the queried chemical. These routes involve condensation with 1,3-dicarbonyl compounds (Brodrick & Wibberley, 1975).

Synthesis of Nicotinic Acid Based Pseudopeptides : Research has been conducted on the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function, related to this compound (Ovdiichuk et al., 2015).

Antibacterial Activity : Some compounds derived from pyrrolo[2,3-b]pyridines have shown antibacterial activity in vitro, highlighting their potential in pharmaceutical applications (Toja et al., 1986).

Chemical Properties and Reactions

Highly Fluorescent Heterocycles : A study reports the synthesis of annelated 2-amino pyridines such as pyrrolo[2,3-b]pyridines. These heterocycles are noted for being highly fluorescent and partially pH-sensitive (Schramm et al., 2006).

Palladium-Catalyzed Heteroannulation : Research demonstrates the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines through palladium-catalyzed heteroannulation, indicating the versatility of this compound in complex chemical reactions (Park et al., 1998).

Base-Promoted Transannulation : The base-promoted transannulation of heterocyclic enamines has been explored, providing a new access to structurally diverse fused pyridines and pyrroles (Yang et al., 2015).

Biological Applications

Inhibitors of Gastric Acid Secretion : A series of 1H-pyrrolo[3,2-b]pyridines have been studied for their potential as inhibitors of gastric acid secretion, highlighting a significant pharmacological application (Palmer et al., 2008).

Functional Materials and Agrochemicals : Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to the development of compounds for potential use in agrochemicals and functional materials (Minakata et al., 1992).

Mécanisme D'action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;;/h1-5,8H,6,11H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZZNNYOSCEJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

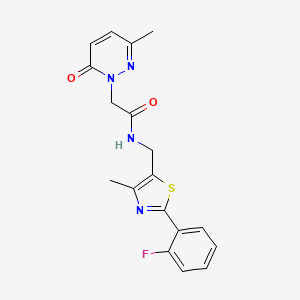

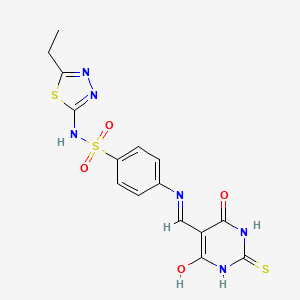

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2491945.png)

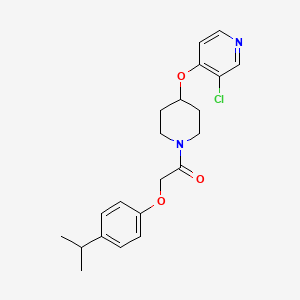

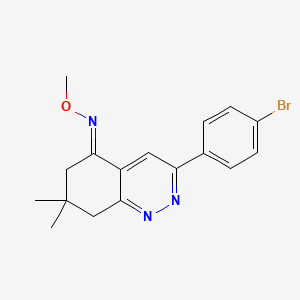

![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)

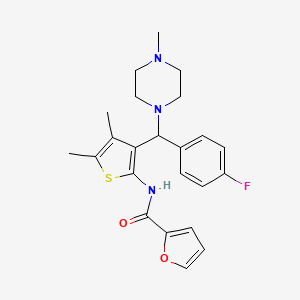

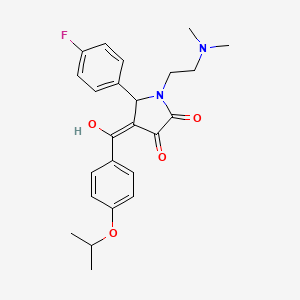

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2491949.png)

![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2491954.png)

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)